Functional Group Differentiation: Aldehyde vs. Alcohol and Carboxylic Acid Analogs
12-Bromododecanal possesses a terminal aldehyde group, whereas its closest structural analogs—12-Bromododecanol (CAS 3344-77-2) and 12-Bromododecanoic acid (CAS 73367-80-3)—contain a primary alcohol or carboxylic acid, respectively. This functional group difference fundamentally alters reactivity and application scope. The aldehyde carbonyl in 12-Bromododecanal (MW 263.21 g/mol) is electrophilic and can undergo Wittig, Grignard, and acetalization reactions without the need for prior oxidation, which is not possible with the alcohol or acid . For example, the direct use of 12-Bromododecanal in a Wittig chain-doubling reaction to yield a C24 structure is a defined synthetic route, whereas the alcohol must first be oxidized to the aldehyde [1]. The acid analog (MW 279.21 g/mol) has a different hydrogen-bonding profile (higher PSA) and is employed in protein-ligand studies, not chain-extension chemistry .
| Evidence Dimension | Functional Group and Molecular Weight |
|---|---|
| Target Compound Data | 12-Bromododecanal: Aldehyde (-CHO) at C1, MW 263.21 g/mol |
| Comparator Or Baseline | 12-Bromododecanol: Alcohol (-OH) at C1, MW 265.23 g/mol; 12-Bromododecanoic acid: Carboxylic acid (-COOH) at C1, MW 279.21 g/mol |
| Quantified Difference | MW differences of 2.02 and 16.00 g/mol; different reactivity profiles for carbonyl vs. hydroxyl/carboxyl chemistry |
| Conditions | Molecular structure data from ChemSpider and vendor technical datasheets; reactivity inferred from established organic chemistry principles and documented synthetic routes |
Why This Matters
Procurement of the correct oxidation state (aldehyde) avoids additional synthetic steps (oxidation/reduction) and enables direct entry into carbonyl-based coupling strategies, saving time and resources in multi-step syntheses.
- [1] Simmonds, D. J. (1987). Synthesis of four n-alkanes with terminal dipolar substituents. Tetrahedron, 43(1), 115–122. View Source
